Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- is a compound that belongs to the class of aminoalkylphosphinic acids. These compounds are known for their biological activity and are often used as analogues of carboxylic amino acids. They are valuable intermediates in the synthesis of other aminoalkylphosphorus acids .
Vorbereitungsmethoden
The synthesis of phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- typically involves the phospha-Mannich reaction. This reaction uses a P–H precursor, an aldehyde, and an amine. The reaction conditions can vary, but a common method involves the reaction of hypophosphorous acid with secondary amines and formaldehyde in wet acetic acid, leading to aminomethyl-H-phosphinic acids in nearly quantitative yields . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The P–H bond can be oxidized to a P–OH bond, forming phosphonic acids.
Substitution: The P–H bond can be substituted with other groups, leading to the formation of unsymmetrical phosphinic acids.
Addition to Double Bonds: The compound can add to double bonds, forming new compounds. Common reagents used in these reactions include hypophosphorous acid, aldehydes, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- involves its interaction with biological molecules. The compound can act as a bioisostere, mimicking the structure and function of carboxylic amino acids . This allows it to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The specific molecular targets and pathways involved depend on the particular application and context.
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Aminoalkylphosphonic acids: These compounds have a similar structure but contain a P–C bond instead of a P–H bond.
Bis(aminoalkyl)-phosphinic acids: These compounds contain two P–C bonds and are more frequently studied.
Phosphonic acids: These compounds are formed by the oxidation of the P–H bond to a P–OH bond
Eigenschaften
CAS-Nummer |
398129-36-7 |
---|---|
Molekularformel |
C9H13N2O3P |
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
[(2-aminoacetyl)amino]methyl-phenylphosphinic acid |
InChI |
InChI=1S/C9H13N2O3P/c10-6-9(12)11-7-15(13,14)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
MOCBANWBPNIURY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CNC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.